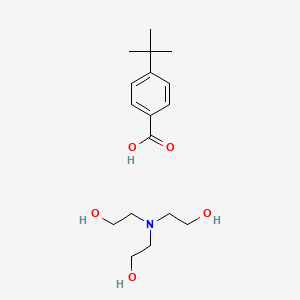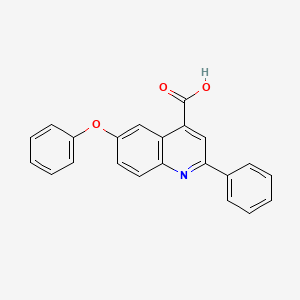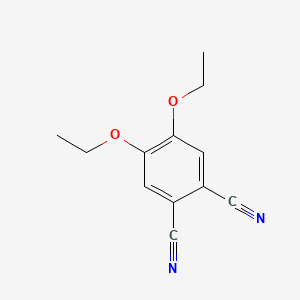
4,5-Diethoxyphthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethoxyphthalonitrile is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalonitrile, characterized by the presence of two ethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Diethoxyphthalonitrile can be synthesized through a multi-step process involving the nitration of diethoxybenzene followed by the conversion of the nitro groups to nitrile groups. The general synthetic route involves:
Nitration: Diethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethoxy-1,2-dinitrobenzene.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino groups are converted to nitrile groups through diazotization followed by the Sandmeyer reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diethoxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: 4,5-Diethoxyphthalic acid or 4,5-Diethoxybenzaldehyde.
Reduction: 4,5-Diethoxyphthalamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Diethoxyphthalonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important compounds in dye and pigment industries.
Biology: Phthalocyanines derived from this compound are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.
Mecanismo De Acción
The mechanism of action of 4,5-diethoxyphthalonitrile largely depends on its derivatives and the specific application. For instance, in photodynamic therapy, phthalocyanines derived from this compound generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that induce cell apoptosis and necrosis.
Comparación Con Compuestos Similares
4,5-Dimethoxyphthalonitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
4,5-Diethoxyphthalic acid: An oxidized form of 4,5-diethoxyphthalonitrile.
4,5-Diethoxybenzaldehyde: Another derivative formed through oxidation.
Uniqueness: this compound is unique due to its specific ethoxy substituents, which influence its reactivity and the properties of its derivatives. The presence of ethoxy groups can enhance solubility and modify the electronic properties of the compound, making it suitable for specific applications in material science and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4,5-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CEPXGDYQQGQBRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C#N)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


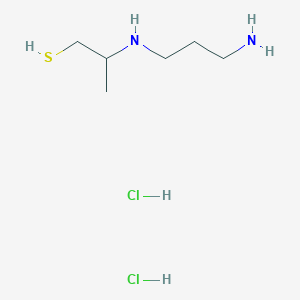
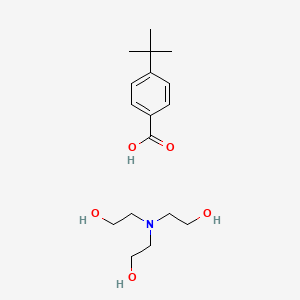
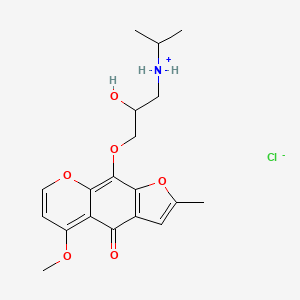
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
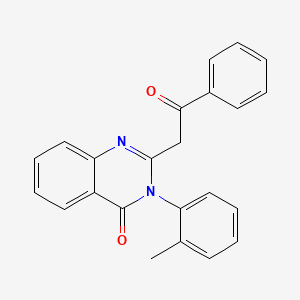
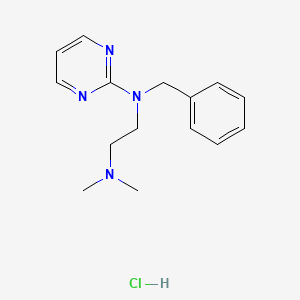
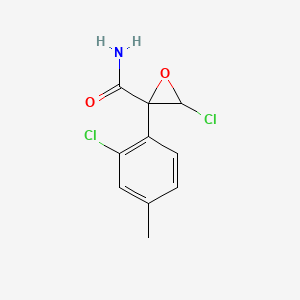

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
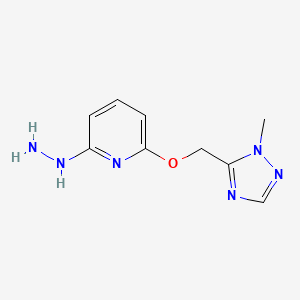
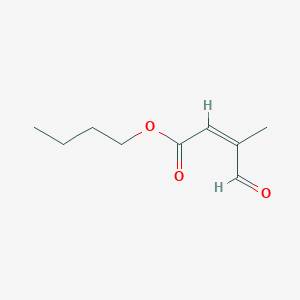
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
